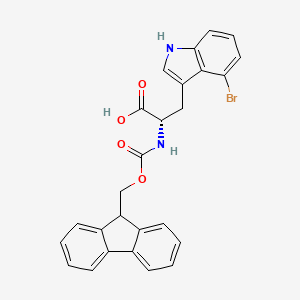

N-Fmoc-4-bromo-L-tryptophan

描述

N-Fmoc-4-bromo-L-tryptophan is a modified amino acid derivative widely used in peptide synthesis and chemical biology. It features a bromine atom at the 4-position of the indole ring of tryptophan, coupled with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group. This structural modification enhances its utility in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions .

属性

IUPAC Name |

(2S)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMZDLOCSOPQHB-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with an Fmoc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The Fmoc protection is achieved by reacting the brominated tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

化学反应分析

Types of Reactions

N-Fmoc-4-bromo-L-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Reaction conditions often involve solvents like DMF or dichloromethane and may require catalysts such as palladium complexes.

Deprotection Reactions: Piperidine in DMF is the standard reagent for removing the Fmoc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an N-substituted tryptophan derivative.

Deprotection Reactions: The primary product is 4-bromo-L-tryptophan, with the Fmoc group removed.

科学研究应用

Applications in Scientific Research

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : N-Fmoc-4-bromo-L-tryptophan is utilized as a building block in SPPS, enabling the construction of peptides with specific sequences. The Fmoc group can be easily removed under mild basic conditions, facilitating sequential addition of amino acids .

- Synthesis of Bioactive Peptides : It has been used to synthesize peptides that exhibit biological activity, including antimicrobial properties. For instance, analogues derived from tryptophan have shown efficacy against various bacterial strains .

-

Drug Development

- Neurological Disorders : The compound's structure allows it to play a role in developing pharmaceuticals targeting serotonin pathways, which are crucial for mood regulation and treating conditions like depression and anxiety .

- Antimicrobial Agents : Research indicates that derivatives of this compound can lead to the synthesis of new antimicrobial agents. For example, studies have demonstrated that certain tryptophan analogues exhibit significant antibacterial activity against resistant strains like Pseudomonas aeruginosa .

- Bioconjugation Techniques

- Fluorescent Probes

Case Study 1: Antimicrobial Activity

A study conducted on various this compound derivatives revealed their potential as antimicrobial agents. Specifically, analogues were tested against Gram-negative bacteria, showing promising results with Minimum Inhibitory Concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Peptide Synthesis for Cancer Research

Research into the synthesis of indole-substituted tryptophan derivatives highlighted their utility in creating peptides that target cancer cells. These derivatives were incorporated into cyclic peptides that demonstrated antiproteasomal activity in human cancer cell lines .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Enables complex peptide formation with specific sequences |

| Drug Development | Targeting neurological disorders | Potential antidepressant properties linked to serotonin |

| Bioconjugation | Attachment of biomolecules | Enhances drug delivery mechanisms |

| Fluorescent Probes | Biological imaging | Useful for studying molecular interactions |

作用机制

The mechanism of action of N-Fmoc-4-bromo-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amine for further reactions.

相似化合物的比较

Key Properties:

- Chemical Formula : C₂₆H₂₁BrN₂O₄

- Molecular Weight : 505.36 g/mol (varies slightly between sources: 505.368 in ) .

- CAS Number : 2244532-69-0 .

- Purity : >95% (as reported by WuXi TIDES) .

- Solubility : Typically soluble in polar aprotic solvents like DMF or DMSO, critical for SPPS workflows .

The bromine substitution at the 4-position introduces steric and electronic effects, making this compound valuable for studying protein-ligand interactions, fluorescence quenching, or as a precursor for cross-coupling reactions in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Fmoc-Tryptophan Derivatives

*Prices are approximate and vendor-dependent. Data for this compound sourced from .

Key Observations:

Substituent Position and Reactivity :

- The 4-bromo substitution in this compound distinguishes it from analogs like N-Fmoc-5-bromo-L-tryptophan (5-Br) or N-Fmoc-6-chloro-L-tryptophan (6-Cl). The 4-position bromine may influence π-stacking interactions in peptides or alter electronic properties for downstream reactions (e.g., Suzuki-Miyaura coupling) .

- Chlorine at the 6-position (CAS 62801-69-8, listed in ) reduces molecular weight compared to brominated analogs but may offer less steric bulk for targeted modifications .

Commercial Availability and Cost: this compound is priced at $334.90 per gram (1g scale), significantly higher than unmodified N-Fmoc-L-tryptophan (~$200/g). This reflects the added cost of bromination and specialized purification . Bulk pricing tiers (e.g., $2,143.20 for 10g) suggest economies of scale, though suppliers like WuXi TIDES require custom quotes for quantities ≥50g .

Delivery and Logistics: Delivery times vary by vendor.

Functional Versatility :

- Bromine’s higher atomic weight and polarizability compared to chlorine may enhance fluorescence quenching efficiency or stabilize halogen bonds in protein engineering .

Research Implications and Limitations

- Data Gaps: Limited comparative solubility, stability, or reactivity data for halogenated Fmoc-tryptophan derivatives in peer-reviewed literature.

- Supplier Discrepancies : Purity and pricing vary between vendors, necessitating rigorous quality control for reproducible results.

生物活性

N-Fmoc-4-bromo-L-tryptophan is a synthetic derivative of the amino acid tryptophan, distinguished by the presence of a bromine atom at the 4-position of the indole ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus. This compound has garnered interest in various biological applications due to its unique structural characteristics, which enhance its utility in peptide synthesis and biological studies.

- Molecular Formula : C26H21BrN2O4

- Molecular Weight : Approximately 505.36 g/mol

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromo-1H-indol-3-yl)propanoic acid

- CAS Number : 2244532-69-0

The Fmoc group serves as a temporary protective group that can be easily removed under mild basic conditions, facilitating selective reactions during peptide assembly. The bromine substituent enables further chemical modifications, making it a versatile building block in medicinal chemistry and bioconjugation.

Interaction Studies

Research indicates that derivatives of tryptophan, including this compound, may influence receptor binding and modulate signaling pathways. Preliminary studies suggest potential interactions with serotonin receptors, which are crucial in neurotransmission and mood regulation. The bromo substituent may enhance the binding affinity to various biological targets compared to non-brominated analogs.

Case Studies

-

Peptide Synthesis and Drug Development :

- This compound is utilized in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific sequences. Its incorporation into peptides is pivotal for developing new pharmaceuticals targeting neurological disorders, leveraging the role of tryptophan in serotonin production .

- Fluorescent Probes :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Fmoc-L-tryptophan | L-isomer; widely used in peptides | Commonly used without bromination |

| N-Boc-4-bromo-D-tryptophan | Uses Boc protecting group | More stable under acidic conditions |

| 5-Hydroxytryptophan | Hydroxylated derivative | Involved in serotonin synthesis |

| 4-Methyl-D-tryptophan | Methyl substitution at 4-position | Affects pharmacological properties |

This compound's unique combination of an Fmoc protecting group and bromine substitution enhances its synthetic versatility while retaining significant biological activity potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。